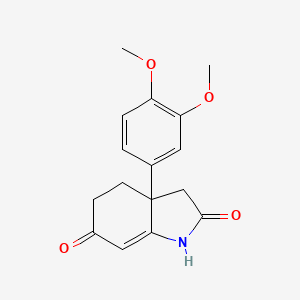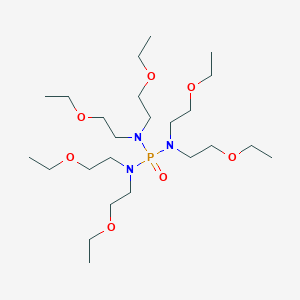
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an epoxide ring. This compound is part of the chola-20,22-dien-24-oic acid family and has significant importance in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid typically involves multiple steps, including the formation of the epoxide ring and the introduction of hydroxyl groups at specific positions. Common reagents used in these synthetic routes include strong oxidizing agents and catalysts that facilitate the formation of the desired functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-pressure systems to maintain the necessary reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the epoxide ring or convert hydroxyl groups to hydrogen atoms.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which (3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid: Another compound with multiple hydroxyl groups and a similar chola-20,22-dien-24-oic acid backbone.
3alpha, 7alpha, 12alpha-Trihydroxy-5beta cholestanate-CoA ligase: A related compound involved in similar biochemical pathways.
Uniqueness
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid is unique due to its specific arrangement of hydroxyl groups and the presence of an epoxide ring, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
23337-66-8 |
|---|---|
Molekularformel |
C24H34O4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
3-[(1S,2R,5R,7S,10S,11S,14R,15R)-7-hydroxy-10,14-dimethyl-18-oxapentacyclo[13.3.2.01,14.02,11.05,10]icos-16-en-16-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18-9-12-24(20,23)28-14-15(18)3-6-21(26)27/h3,6,14,16-20,25H,4-5,7-13H2,1-2H3,(H,26,27)/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |
InChI-Schlüssel |
XMAPUACJBHEUSK-BMPKRDENSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35CC[C@@H]4C(=CO5)C=CC(=O)O)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C35CCC4C(=CO5)C=CC(=O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



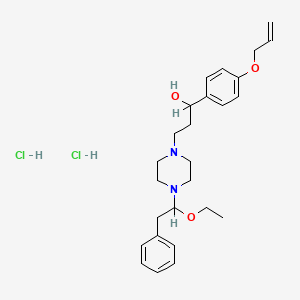
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
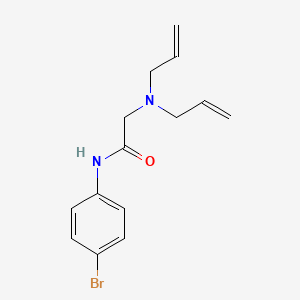
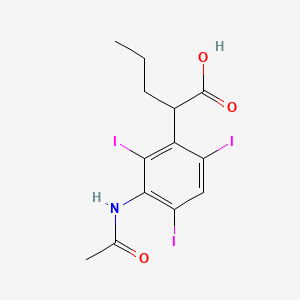
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)


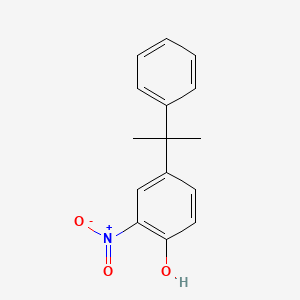
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
